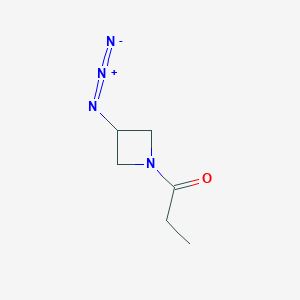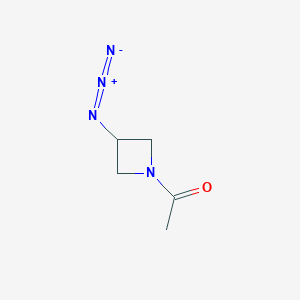
2-(3,3-二氟哌啶-1-基)烟酸
描述
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
2-(3,3-二氟哌啶-1-基)烟酸: 是一种哌啶衍生物,是药物化学中至关重要的结构单元。 哌啶结构存在于二十多种药物类别中,包括止痛药、抗精神病药和抗组胺药 。二氟哌啶基团可以增强治疗剂的代谢稳定性和生物利用度,使其成为设计新药的宝贵资产。
中枢神经系统疾病
由于与尼古丁的结构相似性,该化合物可能与烟碱型乙酰胆碱受体相互作用,而烟碱型乙酰胆碱受体与各种中枢神经系统 (CNS) 疾病有关。 对烟酸类似物的研究可能导致治疗阿尔茨海默病、精神分裂症和成瘾症的药物开发 .
肿瘤学
哌啶部分是具有抗癌特性的分子中的常见特征。 将二氟哌啶基团引入烟酸衍生物中,可能会导致化合物在癌症治疗中通过靶向参与肿瘤生长和转移的特定途径来提高疗效 .
心血管疾病
烟酸及其衍生物因其心血管益处而受到研究,特别是在脂质调节和动脉粥样硬化预防方面。 二氟哌啶基取代可能会改变此类化合物的药代动力学,有可能导致心血管疾病的新治疗方法 .
抗感染剂
哌啶衍生物已显示出对多种感染剂具有活性。 用二氟哌啶基团对烟酸进行结构修饰可能会增强抗菌特性,为抗感染药物的开发提供新的途径 .
止痛药和抗炎药
哌啶环是许多止痛药和抗炎药中的一个特征。 对2-(3,3-二氟哌啶-1-基)烟酸的研究可能会发现新的止痛药,这些止痛药可能具有更少的副作用并提高疗效 .
神经退行性疾病
调节烟碱型乙酰胆碱受体的化合物在治疗神经退行性疾病方面引起了人们的兴趣。 该化合物中的二氟哌啶基团可能会影响受体结合和疗效,为发现治疗帕金森病等疾病的新疗法提供途径 .
代谢性疾病
烟酸以其在治疗血脂异常中的作用而闻名。 像2-(3,3-二氟哌啶-1-基)烟酸这样的衍生物可能会提供针对糖尿病和肥胖症等代谢性疾病的管理提供替代的作用机制或改善的药理特性 .
作用机制
Target of Action
Nicotinic acid acts through its receptor on adipocytes
Mode of Action
The interaction of nicotinic acid with its targets leads to the regulation of the formation and release of adipokines . The mode of action for “2-(3,3-Difluoropiperidin-1-yl)nicotinic acid” could be similar, but this is speculative and would need to be confirmed through experimental studies.
Biochemical Pathways
The biochemical pathways affected by nicotinic acid involve the synthesis of triglycerides
Result of Action
The molecular and cellular effects of nicotinic acid’s action include the regulation of adipokines and a decrease in the production of low-density lipoproteins
生化分析
Biochemical Properties
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing therapeutic agents.
Cellular Effects
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects on cellular metabolism and signaling pathways highlight its potential as a research tool and therapeutic agent.
Molecular Mechanism
The molecular mechanism of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding its effects on cellular processes and developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell proliferation and differentiation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can influence the pyridine nucleotide cycle, which is crucial for maintaining cellular energy balance . Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity. Understanding these metabolic pathways is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins. These processes are essential for understanding its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can affect its activity and function, as different cellular compartments provide distinct microenvironments. Understanding the subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)4-2-6-15(7-11)9-8(10(16)17)3-1-5-14-9/h1,3,5H,2,4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOMPLFJNIEVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















